4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid
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Overview
Description
4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid typically involves the reaction of anthranilic acid with various reagents. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Another method involves the fusion of benzoxazinone with 3-amino-2-methylquinazolinone in an oil bath at 130–135°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sodium azide, and active methylene compounds such as ethylcyanoacetate and ethylacetoacetate . Reaction conditions often involve the use of solvents like pyridine and acetic acid, with temperature control being crucial for optimal yields.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which exhibit a range of biological activities. For instance, the reaction with p-amino benzoic acid in glacial acetic acid and fused sodium acetate yields 4-(4-oxo-2-(4-(tosyloxy)phenyl)quinazolin-3(4H)-yl)benzoic acid .
Scientific Research Applications
4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Amino-4-oxo-3,4-dihydroquinazoline
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
- 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
Uniqueness
What sets 4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid apart from similar compounds is its unique combination of the quinazolinone and benzoic acid moieties. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and pharmaceutical applications .
Properties
CAS No. |
64088-70-6 |
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Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H13N3O4/c17-16-18-13-6-1-9(7-12(13)14(20)19-16)8-23-11-4-2-10(3-5-11)15(21)22/h1-7H,8H2,(H,21,22)(H3,17,18,19,20) |
InChI Key |
DUONXGJCKNZQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC3=C(C=C2)N=C(NC3=O)N |
Origin of Product |
United States |
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